5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is classified under the pyrazolo-diazepine family, which is known for various biological activities, including anti-cancer and neuroprotective effects. The compound's chemical structure allows for interactions with specific molecular targets, making it a valuable scaffold in drug design.
The synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride typically involves several key steps:
This synthetic route has been noted for its scalability and efficiency in producing the desired compound with high yields .
The molecular formula of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride is . The structure features a fused bicyclic system that includes:
The compound's three-dimensional conformation allows for specific interactions with biological targets, which is crucial for its pharmacological activity.
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride can undergo various chemical reactions:
Typical reagents include borane for reduction processes and tert-butyloxycarbonyl chloride for protection. These reactions are generally conducted under mild to moderate conditions to maintain compound stability .
The mechanism of action of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride involves its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain biological pathways that are critical in disease states such as cancer and neurological disorders. While the exact molecular targets can vary based on modifications made to the compound, its ability to modulate enzyme activity is a key aspect of its therapeutic potential .
Data from spectroscopic analyses (NMR and IR) confirm the structural integrity and purity of synthesized compounds .
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride has a broad range of applications in scientific research:
The ongoing research into this compound continues to unveil its potential across multiple disciplines within science .
The pyrazolo[1,5-a][1,4]diazepine core represents a structurally unique bicyclic framework merging a pyrazole ring with a seven-membered 1,4-diazepine system. This scaffold has gained prominence due to its conformational flexibility, hydrogen-bonding capacity, and balanced physiochemical properties, making it an attractive pharmacophore for targeting diverse biological macromolecules [1] [10]. The partially saturated diazepine ring reduces planarity, enhancing solubility and bioavailability compared to rigid aromatic systems. Recent synthetic advances, such as scalable routes starting from methyl pyrazole-3,5-dicarboxylate and 3-bromo-N-Boc propyl amine followed by deprotection-cyclization sequences, have enabled broader exploration of this chemotype [1]. The 2-carbonitrile hydrochloride derivative exemplifies strategic functionalization, where the carbonitrile group serves as a versatile synthetic handle for further derivatization (e.g., amidations, tetrazole formation) or as a hydrogen-bond acceptor in target binding [3] . Its hydrochloride salt form improves crystallinity and stability, facilitating pharmaceutical formulation.
Table 1: Key Structural and Physicochemical Properties of 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride
Property | Value | Source/Experimental Context |
---|---|---|
Molecular Formula | C₈H₁₁ClN₅ | Calculated from structure |
Molecular Weight | 198.66 g/mol | [3] |
CAS Registry Number | 1209685-62-0 (free base) | Commercial sourcing data [3] |
MDL Number | MFCD12198500 | [3] |
Key Functional Groups | Carbonitrile, Diazepine tertiary amine, Pyrazole | Core reactivity drivers [10] |
Salt Form | Hydrochloride | Standard for amine stabilization |
Pyrazolo-fused heterocycles exhibit significant structural diversity, each conferring distinct pharmacological and pharmacokinetic profiles. The pyrazolo[1,5-a][1,4]diazepine system offers distinct advantages over common bioisosteres:
The 2-carbonitrile substituent specifically enhances dipole interactions and serves as a bioisostere for carboxylic acid esters or acetylene groups, enabling distinct binding modes compared to carboxylate or carboxamide derivatives prevalent in earlier analogs like ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride (CAS: 1384080-92-5) [2] .
Table 2: Bioisosteric Comparison of Pyrazolo-Fused Diazepines with Related Heterocycles
Scaffold | Ring Size/Key Atoms | Pharmacological Advantages | Limitations |
---|---|---|---|
Pyrazolo[1,5-a][1,4]diazepine | 5-7 Bicyclic (2N+2N) | Balanced flexibility/solubility; Tunable N-basicity | Synthetic complexity |
Pyrazolo[1,5-a]pyrazine | 5-6 Bicyclic (2N+2N) | High target affinity (kinases); Rigid planar structure | Poor solubility; hERG liability potential |
1,4-Benzodiazepine | 5-7 Bicyclic (N+2N) | Proven CNS penetration; Broad SAR | Sedation risk; Patent density |
[1,2,3]Triazolo[1,5-a][1,4]diazepine | 5-7 Bicyclic (3N+2N) | Metabolic stability; Click chemistry potential | Ring strain; Limited commercial intermediates |
Diazepine-containing scaffolds demonstrate exceptional versatility across therapeutic areas, primarily through protein kinase and GPCR modulation. The pyrazolo[1,5-a][1,4]diazepine core has enabled significant advances in oncology and antiviral drug discovery:
Table 3: Therapeutic Targets of Pyrazolo[1,5-a][1,4]diazepine Derivatives
Therapeutic Area | Molecular Target | Lead Compound Example | Biological Outcome |
---|---|---|---|
Oncology | ROS1 fusion kinases | Substituted 2-carbonitrile/aryl derivatives | Inhibition of NSCLC cell proliferation; Overcame crizotinib resistance [4] |
Antiviral | RSV polymerase complex | 2-Carboxamide derivatives (e.g., VII) | Non-nucleoside inhibition of viral replication [10] |
CNS Disorders | mGlu5 receptors | 6,7-Dihydropyrazolo[1,5-a]pyrazin-4-ones (e.g., V) | Positive allosteric modulation; Efficacy in schizophrenia models [10] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9